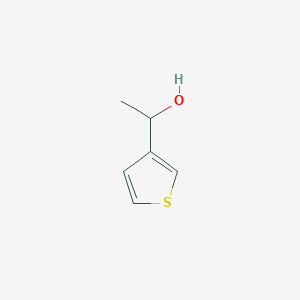
7-Bromo-4-methylquinoline
Übersicht
Beschreibung
7-Bromo-4-methylquinoline is a chemical compound with the molecular weight of 222.08 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8BrN/c1-7-4-5-12-10-6-8 (11)2-3-9 (7)10/h2-6H,1H3 . This indicates that the molecule consists of a quinoline core with a bromine atom at the 7th position and a methyl group at the 4th position. Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 222.08 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- 7-Alkylamino-2-methylquinoline-5,8-diones were synthesized using 7-bromo-2-methylquinoline-5,8-dione, highlighting the chemical transformations involving 7-bromo-4-methylquinoline derivatives (Choi & Chi, 2004).
- Research on the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, closely related to this compound, was conducted to explore its application in medicinal chemistry, specifically in developing materials for addressing infectious diseases (Wlodarczyk et al., 2011).
Biological Applications
- A study on the synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one revealed potential anticancer properties, showcasing the relevance of such compounds in cancer research (Kubica et al., 2018).
- The antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones were evaluated, indicating the potential of these compounds in angiogenesis-related research, which is crucial for understanding cancer progression and other diseases (Mabeta, Auer, & Mphahlele, 2009).
Environmental and Analytical Chemistry
- Research on the aerobic biodegradation of 4-methylquinoline by a soil bacterium highlights the environmental implications of quinoline derivatives, including this compound, in soil and water remediation (Sutton et al., 1996).
- Chloride-sensitive fluorescent probes developed using 6-methylquinoline, related to this compound, demonstrate the application of these compounds in biological sensing and analysis (Geddes et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
Quinoline derivatives, which include 7-bromo-4-methylquinoline, are known to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, and their interaction with quinoline derivatives can lead to significant changes in cell function.
Mode of Action
Quinoline derivatives are known to exhibit chemical reactivity similar to benzene and pyridine ring systems, undergoing both electrophilic and nucleophilic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often resulting in significant downstream effects
Result of Action
Quinoline derivatives are known to have a broad range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities . These effects suggest that this compound may have similar impacts on a molecular and cellular level.
Biochemische Analyse
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the quinoline derivative and the biomolecules it interacts with.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
7-bromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMXSOARXXPPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621292 | |
| Record name | 7-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141052-31-5 | |
| Record name | 7-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

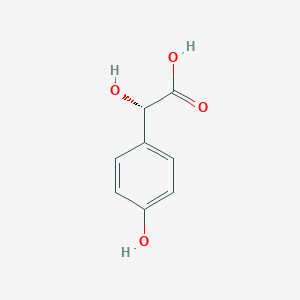
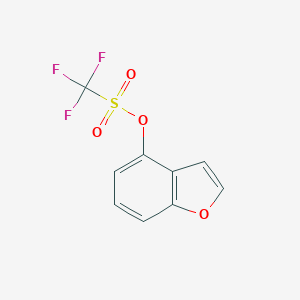

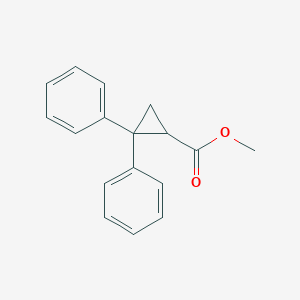
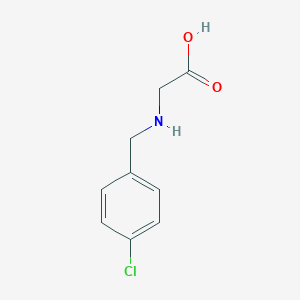
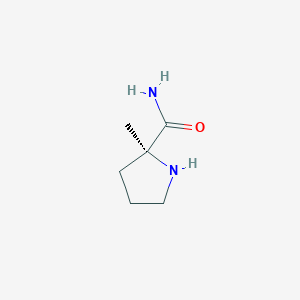
![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)
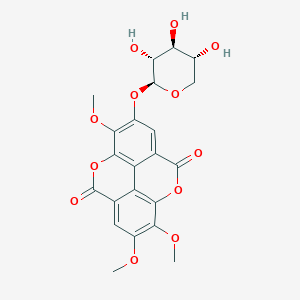
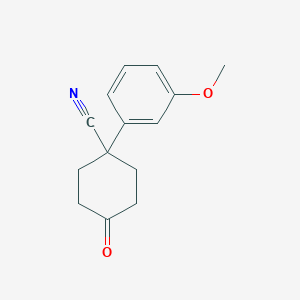
![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)
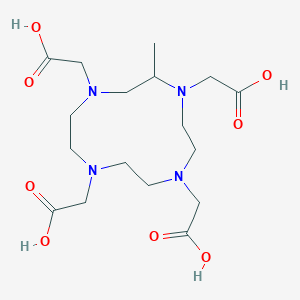
![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)
